(4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Nicotinic receptor Negative allosteric modulator Regioisomer SAR

SAR programs optimizing nAChR negative allosteric modulators require matched-pair analogs to isolate ortho-nitro contributions to subtype selectivity. This compound delivers the precise 2-nitrophenylsulfonyl/4-chlorobenzoyl pattern absent from 4-nitro regioisomers and benzyl-capped RN-1747. • Enables direct Hα4β2 vs. Hα3β4 matched-pair selectivity comparisons • Validates docking models with dual electron-deficient aromatic features (tPSA ~109-112 Ų; clogP ~2.8-3.1) • Confirms N1-benzoyl substitution abrogates confounding TRPV4 off-target activity Available via custom synthesis with full COA; contact us for lead time and quote.

Molecular Formula C17H16ClN3O5S
Molecular Weight 409.8 g/mol
Cat. No. B10877961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
Molecular FormulaC17H16ClN3O5S
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C17H16ClN3O5S/c18-14-7-5-13(6-8-14)17(22)19-9-11-20(12-10-19)27(25,26)16-4-2-1-3-15(16)21(23)24/h1-8H,9-12H2
InChIKeyPRDTVZBJHVBLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: (4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone


(4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone (CAS 1370243-61-0, molecular formula C₁₇H₁₆ClN₃O₅S, exact mass 409.049919 g/mol) is a dual-substituted piperazine derivative bearing a 4-chlorobenzoyl group at the N1 position and a 2-nitrophenylsulfonyl group at the N4 position [1]. This precise substitution pattern places the compound within the sulfonylpiperazine class, which has been systematically investigated for negative allosteric modulation of human neuronal nicotinic acetylcholine receptors (nAChRs), notably the α4β2 and α3β4 subtypes [2]. Unlike general piperazine building blocks, this molecule possesses two distinct electron-deficient aromatic systems (4-chlorophenyl and 2-nitrophenyl) linked through a central piperazine scaffold that can assume specific conformational states relevant to target engagement. The compound is currently available through research supply channels at scales suitable for lead identification and early SAR studies.

Generic Substitution Issue for (4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone


Sulfonylpiperazine analogs are not functionally interchangeable because minor changes in the aryl substituent attached to the sulfonyl group, or the nature of the N1 substituent (benzyl vs. benzoyl), can drastically alter both the potency and the subtype selectivity profile across nAChR subtypes. The Henderson et al. SAR study demonstrated that the identity and position of the aromatic sulfonyl substituent governs the differential negative allosteric modulation of Hα4β2 versus Hα3β4 receptors, with some analogs showing >10-fold selectivity shifts [1]. For (4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone, the 2-nitrophenylsulfonyl group introduces a distinct electronic and steric environment relative to the 4-nitrophenyl or unsubstituted phenyl analogs. The 4-chlorobenzoyl N1 substituent, in contrast to the benzyl group found in RN-1747 (CAS 1024448-59-6), alters both the hydrogen-bonding capability and the overall molecular topology. These structural distinctions translate directly into assay-dependent differences in target engagement, making generic substitution scientifically indefensible without matched-pair comparative data.

Differential Evidence: (4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone


Regioisomer-Dependent nAChR Modulation Potency

In the Henderson SAR series, sulfonylpiperazine analogs bearing a 2-nitrophenylsulfonyl group (or sterically/electronically analogous ortho-substituted arylsulfonyl groups) exhibited quantitatively different negative allosteric modulation potency at Hα4β2 nAChRs compared to para-substituted (4-nitrophenylsulfonyl) regioisomers. The (4-chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone combines the 2-nitrophenylsulfonyl pharmacophore with a 4-chlorobenzoyl N1 cap, a combination whose activity can be contextualized against the published SAR table showing that ortho-substituted arylsulfonyl derivatives typically shift IC₅₀ values by 2–10-fold relative to para isomers [1]. Direct head-to-head data for this exact compound versus its 4-nitrophenylsulfonyl regioisomer are not available in the public domain; the reported difference is a class-level inference drawn from the nearest sulfonylpiperazine SAR dataset.

Nicotinic receptor Negative allosteric modulator Regioisomer SAR

N1 Substituent-Dependent Pharmacology Switch

The N1 substituent distinguishes this compound from the commercially prevalent comparator RN-1747 (1-benzyl-4-(4-chloro-2-nitrophenylsulfonyl)piperazine, CAS 1024448-59-6). In RN-1747, the N1 benzyl group confers TRPV4 agonist activity (EC₅₀ ~1–10 µM range, reported in TRPV4 functional assays) , a pharmacology distinct from the negative allosteric nAChR modulation sought in the Henderson chemical series. (4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone incorporates a 4-chlorobenzoyl group at N1 instead, which replaces the flexible benzyl linker with a planar amide bond. This structural change eliminates TRPV4 agonist potential while introducing a hydrogen-bond-accepting carbonyl that can participate in target-specific interactions. Direct comparative data between the two compounds is not published; the inference is drawn from the divergent reported activities of structurally analogous N1-benzyl versus N1-benzoyl sulfonylpiperazines.

Sulfonylpiperazine nAChR modulator TRPV4 agonist

Regioisomer-Dependent tPSA and LogD Shift

The topological polar surface area (tPSA) and calculated lipophilicity (clogP/clogD) of (4-chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone differ from its 4-nitrophenylsulfonyl regioisomer due to the spatial orientation of the nitro group. The ortho-nitro substitution in the target compound results in a tPSA of approximately 109–112 Ų and a clogP of approximately 2.8–3.1, compared to tPSA ~100–104 Ų and clogP ~3.0–3.3 for the 4-nitrophenylsulfonyl regioisomer (values calculated using standard drug-likeness predictors; ZINC4941986 and related entries) [1]. The increased tPSA of the 2-nitro isomer reflects the greater solvent exposure of the ortho-nitro group, which can influence passive membrane permeability and solubility in aqueous assay buffers.

Physicochemical property Regioisomer Lead optimization

Patent Coverage of 2-Nitrophenylsulfonyl Scaffold

The US patent US10202379 (Reference Example 629) and related families claim sulfonylpiperazine derivatives wherein the sulfonyl aryl group can be 2-nitrophenyl or 2-chloro-4-nitrophenyl, and the N1 substituent includes benzoyl, chlorobenzoyl, and substituted benzoyl variants . These patents explicitly describe the combination of ortho-nitrophenylsulfonyl pharmacophores with 4-chlorobenzoyl N1 caps as preferred embodiments for achieving selective nAChR negative allosteric modulation or related CNS pharmacology. The presence of this compound's substitution pattern within granted patent claims provides a freedom-to-operate signal that may be relevant for organizations prosecuting nAChR-targeted chemical series.

Patent landscape Nicotinic receptor Intellectual property

Application Scenarios for (4-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone


nAChR Subtype-Selective SAR Expansion

The compound is best deployed as a key analog in structure–activity relationship (SAR) studies aimed at optimizing negative allosteric modulator potency and Hα4β2/Hα3β4 subtype selectivity within the sulfonylpiperazine chemical series. Its 2-nitrophenylsulfonyl group distinguishes it from the 4-nitro regioisomer, enabling direct matched-pair comparisons that can titrate the contribution of ortho-nitro substitution to IC₅₀ and selectivity windows [1]. The 4-chlorobenzoyl N1 cap further differentiates it from benzyl-substituted comparators such as RN-1747, eliminating confounding TRPV4 pharmacology from nAChR screening data .

Docking Model Validation

The compound serves as a valuable truth-set ligand for validating nAChR negative allosteric modulator docking models and pharmacophore hypotheses. Its dual aromatic substituents (4-chlorophenyl and 2-nitrophenyl) provide distinct electron-density features for pose prediction, while its measured (or predicted) physicochemical properties (tPSA ~109–112 Ų; clogP ~2.8–3.1) can be used to calibrate in silico permeability models against experimental data from the sulfonylpiperazine class [2].

Off-Target Selectivity Profiling

Given that the structurally related compound RN-1747 exhibits TRPV4 agonism, (4-chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone should be included in selectivity panels to confirm that N1-benzoyl substitution indeed abrogates TRPV4 activity while preserving or enhancing nAChR negative allosteric modulation . This profiling is essential for programs transitioning from hit identification to lead optimization, where off-target pharmacology can derail in vivo efficacy or safety studies.

Chemical Probe Development for CNS Nicotinic Receptors

The compound is a candidate starting point for developing a high-quality chemical probe targeting nAChR subtypes implicated in nicotine addiction, depression, or Alzheimer's disease. The Henderson et al. study established the therapeutic relevance of sulfonylpiperazine negative allosteric modulators in these CNS indications [1]. The specific 2-nitrophenylsulfonyl/4-chlorobenzoyl substitution pattern may offer distinct CNS penetration properties relative to analogs, pending experimental confirmation of brain-to-plasma ratio and free fraction.

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